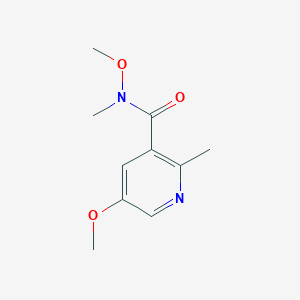

N,5-Dimethoxy-N,2-dimethylnicotinamide

Description

Contextualization of Substituted Nicotinamides in Contemporary Chemical Biology

Nicotinamide (B372718), the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and its phosphorylated counterpart, NADP⁺. nih.gov These coenzymes are critical for a vast array of biological processes, including ATP production, DNA repair, and the management of reactive oxygen species. nih.gov Beyond its core biological role, the nicotinamide scaffold has emerged as a versatile platform in medicinal chemistry and chemical biology.

The strategic modification of the nicotinamide ring and its associated amide group has given rise to a diverse class of molecules known as substituted nicotinamides. These derivatives are explored for their potential to modulate the activity of various enzymes and receptors. For instance, nicotinamide analogs have been investigated for their roles in metabolic diseases, where they can influence glucose utilization and mitochondrial function. nih.gov Furthermore, the development of nicotinamide derivatives has led to the creation of biomimetics for natural coenzymes, which serve as valuable tools for studying enzyme mechanisms and as potentially more stable and cost-effective alternatives in biocatalysis. wur.nl The fungicidal properties of certain nicotinamide derivatives, such as boscalid, have also been a significant area of research, with studies focusing on their ability to inhibit enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov

The N,5-Dimethoxy-N,2-dimethylnicotinamide Scaffold: A Subject for Mechanistic and Exploratory Research

The compound this compound represents a specific, polysubstituted iteration of the core nicotinamide structure. While this particular molecule is not extensively documented in current scientific literature, its structural features provide a clear basis for exploratory research. The substitutions on the pyridine (B92270) ring and the amide nitrogen are key determinants of its potential chemical and biological properties.

The key structural features of this compound are:

5-Methoxy Group: The electron-donating methoxy (B1213986) group at the 5-position of the pyridine ring can influence the electron density of the aromatic system, potentially affecting its binding affinity to target proteins.

2-Methyl Group: A methyl group at the 2-position can introduce steric hindrance and alter the compound's conformational preferences, which may lead to selective interactions with specific enzymes or receptors.

N,N-Dimethyl Amide: The dimethylation of the amide nitrogen prevents the formation of hydrogen bonds that are characteristic of the primary amide in nicotinamide, while also increasing lipophilicity.

These modifications collectively create a unique chemical entity that warrants investigation to understand how these substitutions modulate the foundational properties of the nicotinamide scaffold.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| LogP | 1.25 |

| Topological Polar Surface Area | 49.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Current Research Frontiers and Unaddressed Questions Pertaining to Nicotinamide Analogs

The field of nicotinamide analog research is continually expanding, with several key frontiers driving current investigations. One major area of focus is the development of novel inhibitors for enzymes involved in cancer and metabolic disorders. The structural diversity of nicotinamide derivatives allows for the fine-tuning of their inhibitory profiles against specific targets. nih.gov

Another significant research direction is the exploration of nicotinamide mimetics as alternatives to natural coenzymes. wur.nl While progress has been made, many questions remain regarding the optimization of these biomimetics for specific enzymatic reactions and their stability under various conditions. wur.nl Furthermore, the rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and substituted nicotinamides present a promising class of compounds for this purpose. nih.gov

Unaddressed questions in the field include:

How do specific substitution patterns on the nicotinamide ring affect the compound's metabolic stability and bioavailability?

What are the off-target effects of highly substituted nicotinamide analogs?

Can computational models accurately predict the biological activity of novel nicotinamide derivatives before their synthesis?

The study of this compound could provide valuable insights into these questions, particularly concerning the interplay of electronic and steric effects on the biological activity of polysubstituted nicotinamides.

Table 2: Exemplary Research Areas for Nicotinamide Analogs

| Research Area | Key Targets/Applications | Example Compounds/Derivatives |

| Oncology | PARP Inhibitors, Kinase Inhibitors | Olaparib, Niraparib |

| Metabolic Disorders | Sirtuin Activators/Inhibitors | Resveratrol (structurally related) |

| Infectious Diseases | Fungal Succinate Dehydrogenase Inhibitors | Boscalid, Fluopyram |

| Neurodegenerative Diseases | NAD⁺ Precursors | Nicotinamide Riboside |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N,5-dimethoxy-N,2-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(10(13)12(2)15-4)5-8(14-3)6-11-7/h5-6H,1-4H3 |

InChI Key |

BGDZSLLLTJRDCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)C(=O)N(C)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N,5 Dimethoxy N,2 Dimethylnicotinamide and Its Analogs

Elucidation of Retrosynthetic Pathways for N,5-Dimethoxy-N,2-dimethylnicotinamide

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For a molecule like this compound, the primary disconnection points are typically the amide and ether linkages, as these bonds can be reliably formed through well-established reactions. amazonaws.com

A logical retrosynthetic approach for this compound would involve a primary disconnection of the amide bond. This step reveals two key synthons: a substituted nicotinic acid derivative (5-methoxy-2-methylnicotinic acid) and N,N-dimethylamine. The nicotinic acid precursor can be further disconnected by breaking the C-O ether bond, leading back to a simpler hydroxynicotinic acid derivative. The methyl group on the pyridine (B92270) ring can be envisioned as being introduced through various C-H activation or cross-coupling strategies. This systematic deconstruction provides a clear roadmap for the forward synthesis, guiding the selection of appropriate reagents and reaction conditions.

Development of Convergent and Stereoselective Synthesis Strategies for this compound

The synthesis of the substituted pyridine ring can be achieved through various methods, including the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. Stereoselectivity, while not a factor in the achiral this compound, becomes crucial when synthesizing chiral analogs. The introduction of stereocenters, for instance, on the N-alkyl groups or on substituents of the pyridine ring, would require the use of stereoselective reactions, such as asymmetric catalysis or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms. nih.gov For example, the synthesis of β-nicotinamide riboside, a related nicotinamide (B372718) derivative, employs a two-step methodology to achieve stereoselective synthesis. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for High-Yield Synthesis

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems. researchgate.net For the synthesis of this compound, key transformations include amidation, etherification, and potentially C-H functionalization.

Amidation: The formation of the amide bond between the nicotinic acid derivative and N,N-dimethylamine can be achieved using a variety of coupling reagents. Optimization would involve screening different coupling agents (e.g., HATU, HOBt/EDC), bases, solvents, and temperatures to maximize the yield and minimize side reactions.

Etherification: The introduction of the 5-methoxy group can be accomplished via a Williamson ether synthesis or other modern etherification protocols. Optimization here would focus on the choice of base, solvent, and temperature to ensure efficient and selective O-methylation.

Catalyst Systems: For the introduction of the 2-methyl group, a transition-metal-catalyzed cross-coupling reaction could be employed. The choice of catalyst (e.g., palladium, nickel, or copper-based), ligand, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com For instance, research on the synthesis of N-substituted amines has shown the effectiveness of mechanochemical grinding procedures for efficient synthesis. mdpi.com Similarly, studies on the synthesis of niacin have demonstrated the high catalytic activity of Cu-based zeolite catalysts. oaepublish.com

The following table summarizes a hypothetical optimization study for the amidation step:

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | HATU | DIPEA | DMF | 25 | 85 |

| 2 | HOBt/EDC | NMM | DCM | 25 | 78 |

| 3 | T3P | Pyridine | MeCN | 50 | 92 |

| 4 | HATU | 2,6-Lutidine | THF | 0 | 82 |

Design and Synthesis of Structurally Related this compound Derivatives

The synthesis of structurally related derivatives is crucial for establishing structure-activity relationships (SAR) and for identifying compounds with improved properties. mdpi.com Starting from the core scaffold of this compound, a variety of analogs can be designed and synthesized by modifying the substituents on the pyridine ring and the amide nitrogen.

Modifications on the Pyridine Ring:

5-Position: The methoxy (B1213986) group can be replaced with other alkoxy groups, aryloxy groups, or halogen atoms to probe the effect of steric and electronic properties at this position.

2-Position: The methyl group can be varied to other alkyl or aryl groups to explore the impact of size and lipophilicity.

Other Positions: Introduction of substituents at the 4- and 6-positions of the pyridine ring can provide further insights into the SAR.

Modifications on the Amide Nitrogen:

The N,N-dimethyl groups can be replaced with other alkyl groups, cyclic amines (e.g., pyrrolidine, piperidine), or aryl groups to investigate the influence of the amide substituent on the molecule's properties.

The synthesis of these derivatives would follow similar synthetic strategies as the parent compound, with appropriate modifications to the starting materials and reaction conditions. For example, a study on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involved splicing nicotinic acid with thiophene (B33073) to create new compounds. mdpi.com Another research effort focused on synthesizing 5-methoxy-2-methyl-N,N-dialkyltryptamines to serve as reference materials. nih.gov

Green Chemistry Approaches in Nicotinamide Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comrsc.org In the context of nicotinamide derivative synthesis, several green chemistry approaches can be implemented. mdpi.comrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact of the synthesis. mdpi.com

Catalytic Reactions: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste and improves atom economy. mdpi.com Enzymatic catalysis, for instance using lipases, has been shown to be effective for the synthesis of nicotinamide derivatives in sustainable continuous-flow microreactors. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. This can be achieved by favoring addition reactions over substitution or elimination reactions.

Recent studies have highlighted the use of Novozym® 435, a lipase (B570770) from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives with high yields in environmentally friendly solvents. rsc.orgresearchgate.net This biocatalytic approach offers a promising green alternative to traditional chemical methods.

Advanced Spectroscopic and Structural Characterization of N,5 Dimethoxy N,2 Dimethylnicotinamide

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

No published research detailing the ¹H NMR, ¹³C NMR, or multi-dimensional NMR (e.g., COSY, HSQC, HMBC) assignments for N,5-Dimethoxy-N,2-dimethylnicotinamide could be retrieved. This information is essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the exact mass and elemental composition and elucidate the characteristic fragmentation patterns of this compound under mass spectrometric conditions, is not available in the public domain.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation in Solid State

A search for crystallographic information files (CIF) or published studies on the single-crystal X-ray diffraction of this compound yielded no results. This analysis would be required to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been published. This data would identify the vibrational frequencies of its functional groups (e.g., C=O of the amide, C-O of the methoxy (B1213986) groups, aromatic C-N) and provide insight into potential intermolecular hydrogen bonding.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Investigating Solution-State Conformations and Chirality

As this compound is an achiral molecule, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). This type of analysis is only applicable to chiral molecules.

In-Depth Analysis of this compound Reveals No Publicly Available Data on its Molecular Mechanisms and Biological Targets

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the molecular mechanisms of action and biological targets of the chemical compound this compound. Therefore, the detailed article requested on its biochemical and pharmacological properties cannot be generated at this time.

Extensive searches were conducted to locate data pertaining to the identification of protein and enzyme targets, enzyme inhibition kinetics, receptor binding affinities, and biophysical interaction studies for this compound. These inquiries, however, did not yield any published research or data sets for this specific molecule.

The scientific community relies on published studies to understand the interactions of chemical compounds with biological systems. In the case of this compound, it appears that such research has either not been conducted, not been published in accessible journals or databases, or the compound may be known by a different identifier that is not readily apparent.

While research exists on structurally related compounds, such as other nicotinamide (B372718) derivatives or molecules with dimethoxy substitutions, the strict requirement to focus solely on this compound prevents the inclusion of this information as it would be speculative and not directly applicable to the compound .

Consequently, the following sections of the requested article outline remain unpopulated due to the absence of specific data:

Molecular Mechanisms of Action and Biological Target Identification for N,5 Dimethoxy N,2 Dimethylnicotinamide

Biophysical Techniques for Elucidating Direct Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Without foundational research on its biological activity, no data tables or detailed findings can be presented. It is recommended to monitor scientific publications and chemical databases for any future studies that may emerge concerning N,5-Dimethoxy-N,2-dimethylnicotinamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for N,5 Dimethoxy N,2 Dimethylnicotinamide Analogs

Systematic Design and Synthesis of N,5-Dimethoxy-N,2-dimethylnicotinamide Analogs for SAR Exploration

The exploration of the structure-activity relationship (SAR) of a lead compound like this compound would systematically begin with the design and synthesis of a library of analogs. This process involves the targeted modification of different parts of the molecule to understand how these changes influence its biological activity. For this compound, key areas for modification would include:

The Pyridine (B92270) Ring: Altering the substituents at the 2- and 5-positions. For instance, the methoxy (B1213986) groups could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The methyl group at the 2-position could be varied in size and electronics.

The Amide Moiety: Modifications to the N,N-dimethylamide portion would involve synthesizing analogs with different alkyl or aryl substituents to explore the steric and lipophilic requirements in this region of the molecule.

The synthesis of these analogs would likely follow established methods for nicotinic acid derivatization, potentially starting from 5-methoxynicotinic acid or 2-methyl-5-methoxynicotinic acid. Standard amide coupling reactions would then be employed to introduce the desired N-substituents. Each synthesized analog would be purified and characterized to confirm its structure before being subjected to biological evaluation.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study would involve:

Data Set Preparation: A dataset of synthesized analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSAR model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. Studies on broader classes of nicotinamide (B372718) derivatives have demonstrated the utility of QSAR in identifying key structural features for activity mdpi.com.

Assessment of Ligand Efficiency and Lipophilic Efficiency in this compound Scaffolds

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used to assess the quality of a compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It provides a measure of how efficiently a molecule binds to its target.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It helps in designing compounds with a better balance of potency and physicochemical properties, which is crucial for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

For a series of this compound analogs, LE and LLE would be calculated for each compound. This analysis would help in identifying scaffolds that achieve high potency without excessive size or lipophilicity, thus guiding the optimization process towards more drug-like candidates.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms. For N,5-Dimethoxy-N,2-dimethylnicotina mide and its analogs, this would involve:

Computational Modeling: Techniques such as molecular mechanics and quantum mechanics calculations would be used to explore the conformational landscape of the molecules and identify low-energy conformers.

Experimental Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the solution-state conformation of the compounds.

By correlating the preferred conformations of the analogs with their biological activities, researchers can develop a hypothesis about the bioactive conformation – the specific 3D structure the molecule adopts when it binds to its target. This information is invaluable for the rational design of new analogs with improved activity. Studies on substituted pyridines and amides have shown that the rotational barriers and substituent effects can significantly influence the preferred conformation nih.govnih.gov.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool used in lead optimization. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.

For this compound, a pharmacophore model could be developed based on a set of active analogs. This model would highlight the key interaction points required for biological activity. The generated pharmacophore could then be used to:

Virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore and may have similar biological activity.

Guide the design of new analogs by ensuring that proposed modifications retain the essential pharmacophoric features.

Provide insights into the binding mode of the compounds with their biological target, especially in the absence of an experimentally determined protein-ligand complex structure.

Pharmacophore models have been successfully applied to various classes of enzyme inhibitors, including those with a nicotinamide core, to guide the discovery of new and potent molecules nih.govnih.gov.

Advanced Computational Chemistry and Molecular Modeling for N,5 Dimethoxy N,2 Dimethylnicotinamide Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This technique is critical in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N,5-Dimethoxy-N,2-dimethylnicotinamide, to the active site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy.

In the context of nicotinamide (B372718) derivatives, molecular docking has been successfully used to identify potential inhibitors for various protein targets. For instance, in a study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, molecular docking was used to screen a library of new nicotinamide derivatives. nih.gov The docking scores, which represent the binding free energies, helped in prioritizing compounds for synthesis and biological testing. jbcpm.comnih.gov For example, the docking analysis of a series of nicotinamide derivatives against VEGFR-2 revealed binding scores ranging from -8.6 to -10.3 kcal/mol, indicating strong potential interactions. jbcpm.com The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, which are crucial for binding. nih.gov

Table 1: Representative Molecular Docking Data for Nicotinamide Derivatives Against VEGFR-2

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 7 | -9.5 | CYS-919, ASP-1046, LYS-868 |

| Compound 10 | -9.2 | CYS-919, ASP-1046, GLU-885 |

| Sorafenib (Reference) | -9.8 | CYS-919, ASP-1046, PHE-918 |

This table presents representative data from studies on related nicotinamide derivatives to illustrate the output of molecular docking simulations.

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Dynamics of this compound within Biological Targets

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.

Quantum Mechanical Calculations for Understanding Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are employed to understand the electronic structure, properties, and reactivity of a molecule at the atomic level. These methods can provide highly accurate information about electron distribution, molecular orbitals, and the energies of different molecular conformations. For this compound, QM calculations could be used to determine its optimal geometry, partial atomic charges, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity and potential interactions with biological targets. nih.gov While specific QM studies on this compound are not available, this methodology is a standard tool in computational chemistry for characterizing novel compounds.

Virtual Screening and De Novo Design Approaches for Identifying Novel this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. For a compound like this compound, virtual screening could be used to identify analogs with potentially improved binding affinity or other desirable properties.

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. mdpi.com This can be achieved by assembling molecular fragments or by using generative models to create entirely new chemical entities. mdpi.com If this compound were found to have promising biological activity, de novo design algorithms could be used to generate novel analogs with optimized properties, such as increased potency or better pharmacokinetic profiles.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Research for Nicotinamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. mdpi.com These technologies can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization. In the context of nicotinamide derivatives, AI and ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds.

For example, Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to predict the inhibitory activity of nicotinamide derivatives against a specific target based on their molecular descriptors. These models can then be used to virtually screen large compound libraries and prioritize candidates for experimental testing. Furthermore, generative AI models can be used for de novo design of novel nicotinamide derivatives with desired properties.

Chemical Biology Applications and Chemical Probe Development Using N,5 Dimethoxy N,2 Dimethylnicotinamide

Rational Design and Synthesis of Activity-Based and Affinity-Based Chemical Probes for N,5-Dimethoxy-N,2-dimethylnicotinamide Targets

There is no available information on the rational design, synthesis, or application of activity-based or affinity-based chemical probes specifically derived from this compound. The scientific literature does not describe any identified protein targets for this compound, which is a prerequisite for the rational design of such probes.

While the development of chemical probes for various enzyme classes is a robust field, with established strategies for designing both activity-based and affinity-based probes, these methodologies have not been applied to this compound according to existing records. rsc.org The design of such probes typically involves modifying a known bioactive molecule to incorporate a reactive group for covalent labeling (in activity-based probes) or a reporter tag for affinity purification (in affinity-based probes). rsc.orgnih.gov

Application of this compound-derived Probes in Cellular Pathway Elucidation

As no chemical probes derived from this compound have been described in the scientific literature, there are no corresponding studies on their application in elucidating cellular pathways. The use of chemical probes is a powerful technique to identify the molecular targets of a compound and to understand its mechanism of action within a cellular context. youtube.com However, without the development of such tools for this compound, its role in any cellular pathway remains unknown.

Targeted Proteomics for Identifying Novel Binding Partners of this compound

There are no published studies utilizing targeted proteomics to identify novel binding partners of this compound. Targeted proteomics is a mass spectrometry-based approach used to quantify specific proteins with high sensitivity and accuracy. It is often employed in conjunction with chemical probes in pull-down experiments to identify the proteins that interact with a small molecule. The absence of a suitable probe for this compound precludes the application of this methodology to identify its binding partners.

Development of this compound as Tool Compounds for Perturbing Biological Systems

The development and use of this compound as a tool compound to perturb biological systems have not been reported in the scientific literature. Chemical tool compounds are small molecules with well-defined biological activities that are used to study cellular processes and to validate potential drug targets. nih.gov The lack of information on the biological targets and cellular effects of this compound means it has not been established as a tool compound for biological research. Research on other nicotinamide-based scaffolds has led to the development of potent and selective inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), highlighting the potential of this chemical class in creating valuable tool compounds. nih.gov

Preclinical in Vitro Research Models and Assay Development for N,5 Dimethoxy N,2 Dimethylnicotinamide

Development and Validation of High-Throughput Biochemical Assays for Target Screening

The initial step in characterizing a compound like N,5-Dimethoxy-N,2-dimethylnicotinamide involves screening it against potential biological targets. High-throughput screening (HTS) using biochemical assays is the cornerstone of this process, allowing for the rapid assessment of thousands of compounds against purified enzymes or proteins. nih.gov

For a nicotinamide (B372718) derivative, a primary hypothesis might involve the modulation of enzymes that use NAD+ or related molecules, such as protein kinases, deacetylases, or PARPs. nih.govmdpi.com The development of an HTS campaign would proceed as follows:

Assay Principle Selection: The choice of assay technology is critical. For kinase targets, radiometric assays (like FlashPlate) or non-radiometric mobility shift assays are common, with the latter often yielding higher quality data. nih.gov Other options include fluorescence resonance energy transfer (FRET), time-resolved fluorescence (TRF), or luminescence-based assays that measure the product of an enzymatic reaction. youtube.com

Optimization and Miniaturization: To be suitable for HTS, assays are miniaturized, typically to 384- or 1536-well plate formats. youtube.com Reagent concentrations (enzyme, substrate, ATP for kinases, etc.) are optimized to ensure the reaction is in the linear range and produces a robust signal-to-background window. youtube.com This process ensures that the assay is sensitive enough to detect inhibitors reliably. nih.gov

Validation: The assay is validated for its robustness and reproducibility. Key parameters like the Z'-factor are calculated to ensure the assay can confidently distinguish between active inhibitors and inactive compounds. A Z'-factor of 0.6 or higher is generally considered sufficient for HTS. nih.gov

Screening and Hit Confirmation: The compound library is screened at a single concentration (e.g., 10 µM). youtube.com Compounds that show significant activity—termed "hits"—are then re-tested in dose-response experiments to determine their potency, typically expressed as an IC50 value (the concentration at which 50% of the enzymatic activity is inhibited). nih.govyoutube.com

Illustrative Data: Kinase Inhibition Profile

The following table shows hypothetical dose-response data for this compound against a panel of protein kinases, a common approach in early drug discovery. nih.gov

| Kinase Target | IC50 (nM) | Assay Format |

| Kinase A | 77 | Mobility Shift |

| Kinase B | 1,200 | TR-FRET |

| Kinase C | >10,000 | Luminescence |

| Kinase D | 83 | Mobility Shift |

| Kinase E | 8,500 | Radiometric |

This table contains illustrative data and does not represent actual experimental results.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive Biological Response Profiling

To gain an unbiased and comprehensive understanding of the cellular response to this compound, researchers integrate various "omics" technologies. crownbio.com These approaches provide a holistic view of the changes occurring at the molecular level within the cell upon compound treatment. biobide.comfrontlinegenomics.com

Transcriptomics: RNA sequencing (RNA-seq) is used to analyze the changes in gene expression that occur after treatment. This can reveal which signaling pathways are modulated by the compound and help identify potential biomarkers of response or resistance. frontlinegenomics.compreprints.org

Proteomics: Using mass spectrometry, proteomics can identify changes in the levels of thousands of proteins and their post-translational modifications (PTMs), such as phosphorylation. biobide.com For a kinase inhibitor, a phosphoproteomics experiment would be particularly valuable to confirm the inhibition of the intended target and identify off-target effects across the kinome.

Metabolomics: This technology analyzes the small-molecule metabolites within a cell. preprints.org Given that nicotinamide is a central molecule in cellular metabolism (related to NAD+), metabolomics could reveal how this compound affects cellular energy pathways and redox balance. nih.gov

The integration of these multi-omics datasets with advanced bioinformatics can uncover novel mechanisms of action, identify new therapeutic targets, and help predict a compound's efficacy and potential toxicities. crownbio.comnih.gov

Advanced Microscopy and Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where a drug acts within a cell is crucial for interpreting its mechanism of action. catapult.org.uk Advanced microscopy techniques allow for the direct visualization of a compound's distribution and its effect on cellular architecture and protein interactions at high resolution. nih.govnumberanalytics.com

Subcellular Localization: By tagging this compound with a fluorescent probe (if chemically feasible) or using label-free imaging techniques, its accumulation in specific organelles (e.g., nucleus, mitochondria, cytoplasm) can be monitored in real-time in living cells. nih.gov

Target Engagement and MOA: Super-resolution microscopy techniques like STORM or STED can visualize drug-target engagement at the single-molecule level. youtube.com For example, imaging could confirm if the compound disrupts the interaction between its target kinase and a downstream substrate protein. catapult.org.uk

Phenotypic Analysis: High-content imaging systems can automate the acquisition and analysis of images from thousands of cells, quantifying changes in cell morphology, protein localization, or other phenotypic markers in response to the compound. numberanalytics.comyoutube.com This provides detailed, quantitative data on the drug's functional effects. catapult.org.uk These techniques are powerful enough to resolve changes in complex 3D cell models like organoids or spheroids, providing even more physiologically relevant data. youtube.comdrugtargetreview.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.